molecular formula C8H11BrN2O B2372252 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine CAS No. 1250146-54-3

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

Cat. No. B2372252
CAS RN: 1250146-54-3
M. Wt: 231.093
InChI Key: GEMPXSXFUKZNRG-UHFFFAOYSA-N
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Description

“5-Bromo-2-(propan-2-yloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1250146-54-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 5-bromo-2-isopropoxy-3-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.09 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Enzymatic Strategies in Synthesis

  • Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category that includes compounds like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These strategies are valuable for synthesizing precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Novel Pyridine Derivatives and Biological Activities

  • Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to this compound. These compounds were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Amination and Palladium Catalysis

  • Ji et al. (2003) studied the amination of polyhalopyridines, an area relevant to the synthesis of this compound. Their work highlights the role of palladium catalysis in achieving high yields and chemoselectivity (Ji et al., 2003).

Synthesis of Hemilabile Ligands

  • Nyamato et al. (2015) focused on synthesizing (imino)pyridine ligands, a class of compounds to which this compound is related. These ligands have applications in catalysis, particularly in ethylene dimerization processes (Nyamato et al., 2015).

Herbicidal Applications

  • Yang and Lu (2010) explored the synthesis of herbicidal compounds, including derivatives of this compound. These compounds are key ingredients in oilseed rape herbicides, demonstrating the agricultural applications of such chemicals (Yang & Lu, 2010).

Amination of Bromoethoxypyridines

  • Hertog, Pieterse, and Buurman (1963) investigated the amination of bromoethoxypyridines, which is directly related to the chemistry of this compound. This research provides insights into the behavior of similar compounds under amination conditions (Hertog, Pieterse, & Buurman, 1963).

Antitumor Properties of Nicotinamide Derivatives

  • Girgis, Hosni, and Barsoum (2006) synthesized nicotinamide derivatives related to this compound and screened them for antitumor properties. They found significant in vitro antitumor activities, suggesting potential medical applications (Girgis, Hosni, & Barsoum, 2006).

Safety and Hazards

The compound is associated with certain hazard statements, including H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . These codes refer to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name

5-bromo-2-propan-2-yloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPXSXFUKZNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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